molecular formula C11H7BrN2 B14519472 3-Amino-4-bromonaphthalene-2-carbonitrile CAS No. 62574-45-2

3-Amino-4-bromonaphthalene-2-carbonitrile

Cat. No.: B14519472
CAS No.: 62574-45-2
M. Wt: 247.09 g/mol
InChI Key: UVYOMVNFDXDIHZ-UHFFFAOYSA-N
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Description

3-Amino-4-bromonaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H7BrN2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amino group, a bromine atom, and a nitrile group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromonaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of naphthalene derivatives followed by the introduction of the amino and nitrile groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromonaphthalene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3-Amino-4-bromonaphthalene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromonaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-bromonaphthalene-2-carbonitrile
  • 2-Amino-3-cyano-4H-chromenes
  • 8-Halonaphthalene-1-carbonitriles

Uniqueness

3-Amino-4-bromonaphthalene-2-carbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62574-45-2

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

3-amino-4-bromonaphthalene-2-carbonitrile

InChI

InChI=1S/C11H7BrN2/c12-10-9-4-2-1-3-7(9)5-8(6-13)11(10)14/h1-5H,14H2

InChI Key

UVYOMVNFDXDIHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Br)N)C#N

Origin of Product

United States

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